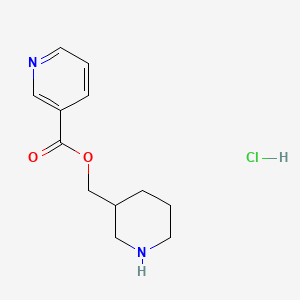

![molecular formula C11H14N2O5 B1394769 4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid CAS No. 1220030-02-3](/img/structure/B1394769.png)

4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid

Overview

Description

4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid (4-HDNA) is an organic compound that has been studied for its potential applications in scientific research. It is a small molecule that is composed of a nitro group and a carboxylic acid group attached to a benzene ring. The compound is highly soluble in water and has a high melting point of 122°C. 4-HDNA is a colorless solid that is easily synthesized from the reaction of 2-hydroxy-1,1-dimethylethyl amine and 3-nitrobenzoic acid. It is a versatile compound that has been studied for its potential applications in different research fields, such as biochemistry and physiology.

Scientific Research Applications

Crystal Structure and Inhibitor Design

- Inhibitor Design for Influenza Virus Neuraminidase: The molecule 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, an analog of 4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid, has been studied for its potential as an inhibitor for the influenza virus neuraminidase protein. Its crystal structure reveals hydrogen-bonded dimers, providing insights into inhibitor design (Jedrzejas et al., 1995).

Nonlinear Optical Properties

- Synthesis and Optical Properties: New chromophores, including trans-4-(N-ethyl 4"-nitrobenzoate)-N-ethyl amino)-4'-(dimethyl amino) stilbene (DMANHAS), have been synthesized, demonstrating significant two-photon absorption cross-sections and fluorescence properties (Yan, 2003).

Synthesis of Functionalized Amino Acids

- Unnatural Amino Acids Synthesis: The reaction of 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles yields new classes of unnatural amino acids, expanding the understanding and synthesis methods of amino acid derivatives (Trofimov et al., 2009).

Metal-Catalyzed C–H Bond Functionalization

- Synthesis and Characterization for C–H Functionalization: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, structurally related to the compound , has been synthesized and characterized, highlighting its potential suitability for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Co-Crystal and Organic Salt Formation

- Study of Hydrogen Bonding and Proton Transfer: Multi-component crystals of 4-phenylpyridine with substituted benzoic acids, including 3-nitrobenzoic acid, provide insight into solid-state proton transfer and hydrogen bonding, essential for understanding co-crystal and organic salt formation (Seaton et al., 2013).

Development of Multi-component Crystals

- Synthesis of Benzoxazin-4-ones: A synthesis approach for 2-[1-(dialkylamino)alkyl]-4H-3,1-benzoxazin-4-ones, using 1,1-dimethylethyl 2-isocyanobenzoates, relates to the chemical class of the compound , contributing to the development of novel multi-component crystals (Kobayashi et al., 2014).

Future Directions

: ChemSpider: Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)amino]benzoate : LGC Standards: 2-[(1,1-Dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride (Salbutamone Hydrochloride) : Sigma-Aldrich: N-Boc-2-amino-2-methyl-1-propanol : Benchchem: 4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid : RSC Advances: A synthetic approach towards drug modification

properties

IUPAC Name |

4-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,6-14)12-8-4-3-7(10(15)16)5-9(8)13(17)18/h3-5,12,14H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWNOYCMJMLCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)

![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)

![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)

![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)

![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)

![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)

![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)

![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)

![3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394709.png)